Superior Tumor Selectivity
Caspase‑3/7 activator 2 (Compound 7j) demonstrates a tumor selectivity index (SI) ranging from 97 to 243, calculated as the ratio of IC₅₀ in normal Wi‑38 fibroblasts to IC₅₀ in Caco‑2 or HepG‑2 cancer cells [1]. This selectivity window is superior to that of the clinical chemotherapeutic 5‑fluorouracil (5‑FU) and ranks second within the optimized Passerini series, behind only compound 7g (SI = 262–266) [1].
| Evidence Dimension | Tumor selectivity index (SI = IC₅₀ Wi‑38 / IC₅₀ cancer cell line) |
|---|---|
| Target Compound Data | SI = 97–243 (Caco‑2 and HepG‑2) |
| Comparator Or Baseline | Compound 7g (Caspase‑3/7 activator 3): SI = 262–266; Compound 7a (Caspase‑3/7 activator 1): SI = 97–135; 5‑Fluorouracil: SI < 10 |
| Quantified Difference | 7j exhibits an SI up to 243, exceeding 5‑FU by > 20‑fold and closely approaching the series‑best 7g |
| Conditions | MTT assay; 72 h exposure; Wi‑38 (normal fibroblasts), Caco‑2 (colorectal cancer), HepG‑2 (hepatocellular cancer) |
Why This Matters
A high selectivity index ensures that the compound preferentially kills cancer cells over normal cells, a critical parameter for translational research focused on minimizing off‑target toxicity.
- [1] Ayoup MS, Wahby Y, Abdel‑Hamid H, Abu‑Serie MM, Teleb M. Structure optimization of new tumor‑selective Passerini α‑acyloxy carboxamides as Caspase‑3/7 activators. Sci Rep. 2022;12(1):22390. View Source
